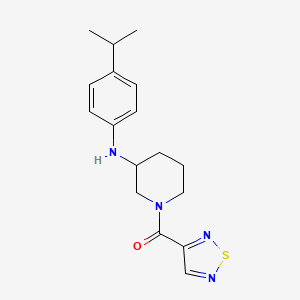
N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine, also known as ITD-1, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown great potential in various fields of research, including cancer, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
The mechanism of action of N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine involves the inhibition of the enzyme phosphoinositide 3-kinase (PI3K). PI3K is a key signaling molecule that regulates various cellular processes, including cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these cellular processes and induces cell death or prevents cell proliferation. This compound has also been shown to inhibit the mTOR signaling pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activation of inflammatory cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening. It has also been shown to have low toxicity in vitro and in vivo, making it a safe and effective research tool. However, this compound has some limitations in lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It also has limited bioavailability in vivo, which can affect its efficacy in animal studies.
Direcciones Futuras
For N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine research include studying its potential as an adjuvant therapy in cancer, a therapeutic agent in neurodegenerative diseases, and a potential treatment for autoimmune diseases and chronic inflammation.
Métodos De Síntesis
The synthesis of N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine involves a multi-step process that includes the reaction of 4-isopropylphenylhydrazine with thiocarbohydrazide to form 1,2,5-thiadiazole-3-carbohydrazide. This intermediate is then reacted with piperidine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinamine has been extensively studied in scientific research and has shown great potential in various fields. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activation of inflammatory cells.
Propiedades
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12(2)13-5-7-14(8-6-13)19-15-4-3-9-21(11-15)17(22)16-10-18-23-20-16/h5-8,10,12,15,19H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUYDEQDTBRAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4948242.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine](/img/structure/B4948261.png)
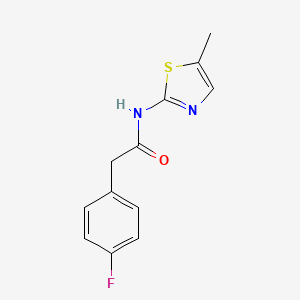

![N-(3-{[(cinnamoylamino)carbonothioyl]amino}phenyl)-2-furamide](/img/structure/B4948277.png)

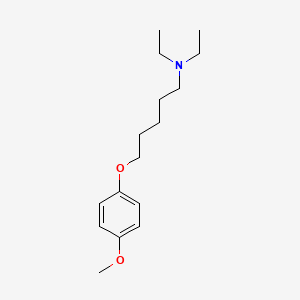
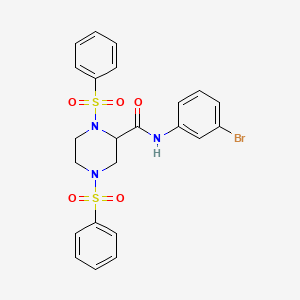

![2,4-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4948316.png)
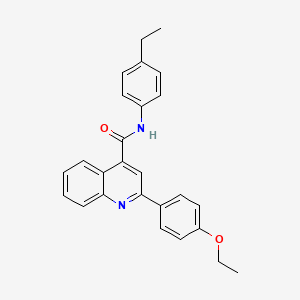

![2-phenyl-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]acetohydrazide](/img/structure/B4948337.png)
![2-chloro-N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4948343.png)
